molecular formula C24H20N2O6 B1337235 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 507472-25-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B1337235
M. Wt: 432.4 g/mol
InChI Key: DRESTDPDCGPKNI-NRFANRHFSA-N
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C24H20N2O6 . It is slightly soluble in water .


Molecular Structure Analysis

The molecular structure of this compound has been computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 432.4 g/mol . It is stored in a dry environment at room temperature .

Scientific Research Applications

Overview

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, due to its complex structure and potential for functionalization, may have varied applications in scientific research. However, direct studies or reviews focusing on this specific compound and its applications in scientific research were not identified in the searched literature. Instead, this response will highlight the importance and applications of related chemical groups and functional moieties that share structural or functional similarities, providing insight into possible research applications and methodologies that could extend to the compound .

Biomedical Applications

The presence of nitrophenyl and carboxylic acid groups in molecules suggests potential for biomedical research, particularly in drug development and disease mechanism studies. Nitrophenyl derivatives have been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Carboxylic acid functional groups are pivotal in bioconjugation reactions, which are essential for developing targeted drug delivery systems. For instance, carboxylic acids can be used to link therapeutic agents to targeting ligands or to modify drug molecules to improve solubility and bioavailability (Hecht, 2002; Kiss et al., 2018).

Chemical Synthesis and Material Science

Compounds with complex functional groups like those in the queried compound are often subjects of synthetic chemistry research, focusing on novel synthetic pathways or improving existing methods for efficiency and selectivity. The fluorenyl moiety, for example, is a common protecting group in peptide synthesis, highlighting the relevance of such compounds in developing synthetic methodologies. Furthermore, these compounds can play a role in material science, particularly in creating novel polymers or functional materials with specific chemical, physical, or biological properties (Sevrain et al., 2017).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESTDPDCGPKNI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427507
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS RN

507472-25-5
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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